molecular formula C16H12BrNO4 B3569634 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B3569634
M. Wt: 362.17 g/mol
InChI Key: CQOVFVPOPHUBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a heterocyclic compound that contains a benzoxazine ring and a bromophenyl group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to have several biochemical and physiological effects. Studies have shown that the compound has a low toxicity profile and does not cause significant harm to normal cells. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been found to have antioxidant properties and can protect cells from oxidative stress. Additionally, 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several advantages as a research tool. The compound is easy to synthesize and has a low toxicity profile. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is also stable under various conditions and can be stored for extended periods. However, 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has some limitations as a research tool. The compound is insoluble in water, limiting its use in aqueous solutions. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one also has limited solubility in common organic solvents, which can make it challenging to work with.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One possible direction is to study the compound's potential applications in drug delivery systems. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be used as a building block for the synthesis of various polymers and dendrimers, which can be used as drug delivery vehicles. Another possible direction is to study the compound's potential applications in material science. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one-based polymers and dendrimers can be used as coatings, adhesives, and electronic materials. Finally, further studies are needed to understand the mechanism of action of 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and its potential applications in various fields.
Conclusion:
In conclusion, 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several advantages as a research tool, including its low toxicity profile and stability under various conditions. However, the compound has some limitations, including its limited solubility in common solvents. Further studies are needed to understand the full potential of 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in various fields.

Scientific Research Applications

2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to possess anticancer, antifungal, and antibacterial properties. The compound has also been used as a building block for the synthesis of various organic compounds, including benzoxazine-based polymers and dendrimers.

properties

IUPAC Name

2-(4-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-3-5-10(17)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVFVPOPHUBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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